

Physical and chemical properties of Sebuthylazine

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Compound of Interest

Compound Name: Sebuthylazine

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An In-depth Technical Guide on the Physical and Chemical Properties of **Sebuthylazine**

Introduction

Sebuthylazine is a selective, systemic herbicide belonging to the chlorotriazine class of chemicals.[1][2] Historically, it has been utilized for the control of weeds in various crops, including corn, potatoes, and tobacco.[1] Its primary mechanism of action involves the inhibition of photosynthesis by targeting the photosystem II complex in susceptible plants.[1][2] Although its agricultural application has diminished in many areas, **Sebuthylazine** remains a significant compound for scientific research, particularly as an analytical standard in environmental chemistry for monitoring triazine herbicides and their transformation products.[1] This guide provides a comprehensive overview of the physical and chemical properties of **Sebuthylazine**, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Sebuthylazine** are summarized in the table below. These properties are crucial for understanding its environmental fate, transport, and analytical determination.

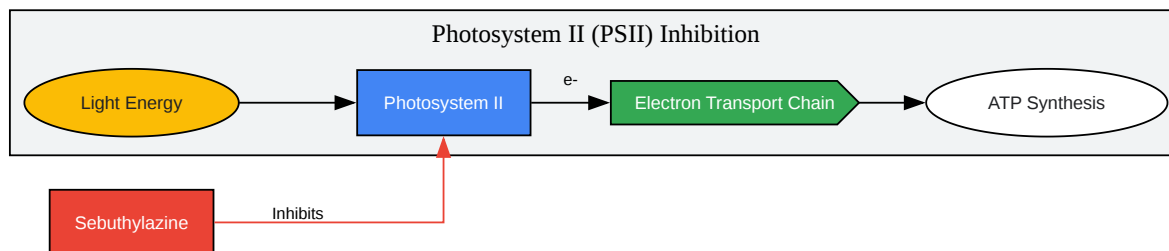
Property	Value
IUPAC Name	2-N-butan-2-yl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine[3][4]
CAS Number	7286-69-3[1][3]
Molecular Formula	C ₉ H ₁₆ ClN ₅ [1][2][3][4][5][6][7][8]
Molecular Weight	229.71 g/mol [1][3][6][7][8]
Appearance	Solid powder[7]
Boiling Point	368.7°C (rough estimate)[8]
Density	1.2062 (rough estimate)[8]
Refractive Index	1.6110 (estimate)[8]
pKa	2.50 ± 0.10 (Predicted)[8]
InChI Key	BZRUVKZGXNSXMB-UHFFFAOYSA-N[1][2][4][5][7]
Canonical SMILES	<chem>CCC(C)NC1=NC(=NC(=N1)NCC)Cl</chem> [2][3][5]

Chemical Reactivity and Stability

Sebuthylazine is a chlorotriazine herbicide that is stable under recommended storage conditions.[2][9] It exhibits optical isomerism due to a chiral center at the 2-position of its sec-butyl group, existing as a pair of enantiomers: (R)-**sebuthylazine** and (S)-**sebuthylazine**. [2][10] Commercial formulations are typically a racemic mixture.[2][10]

Mode of Action

As a triazine herbicide, **Sebuthylazine**'s primary mode of action is the inhibition of photosynthesis at photosystem II.[1][2] It is absorbed by the roots of plants and translocated to the leaves, where it disrupts the electron transport chain, leading to the death of susceptible plants.[2]

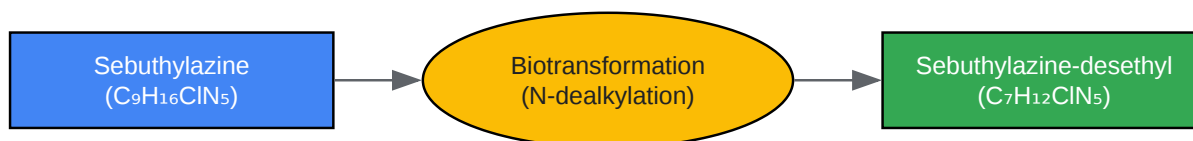


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Caption: **Sebuthylazine**'s mode of action via inhibition of Photosystem II.

Degradation and Metabolism

The degradation of **Sebuthylazine** in the environment is primarily driven by microbial activity. [1] Biotransformation, which is the structural modification of the compound by living organisms like bacteria and fungi, plays a key role. [1] A significant degradation pathway involves N-dealkylation, where alkyl groups attached to the nitrogen atoms of the triazine ring are removed. [1] One of the major metabolites formed through this process in both plants and microorganisms is **Sebuthylazine-desethyl** (also known as norsebutylazine). [1]



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Caption: Degradation pathway of **Sebuthylazine** to **Sebuthylazine-desethyl**.

Experimental Protocols

The detection and quantification of **Sebuthylazine** in various environmental matrices rely on advanced analytical methodologies.

Sample Preparation: Solid-Phase Extraction (SPE)

For aqueous samples, Solid-Phase Extraction (SPE) is a common and effective sample preparation technique to concentrate the analyte and remove interfering matrix components.

[11]

- **Cartridge Conditioning:** An SPE cartridge (e.g., Oasis HLB) is conditioned first with methanol and then with deionized water.[11]
- **Sample Loading:** The water sample is loaded onto the conditioned SPE cartridge.[11]
- **Washing:** The cartridge is washed with a weak organic solvent to remove any co-extracted interferences.[11]
- **Elution:** **Sebuthylazine** is eluted from the cartridge using a suitable organic solvent such as methanol or acetonitrile.[11]
- **Concentration:** The resulting eluate is evaporated to dryness, often under a gentle stream of nitrogen, and then reconstituted in a small volume of the initial mobile phase for chromatographic analysis.[11]

Chromatographic Separation

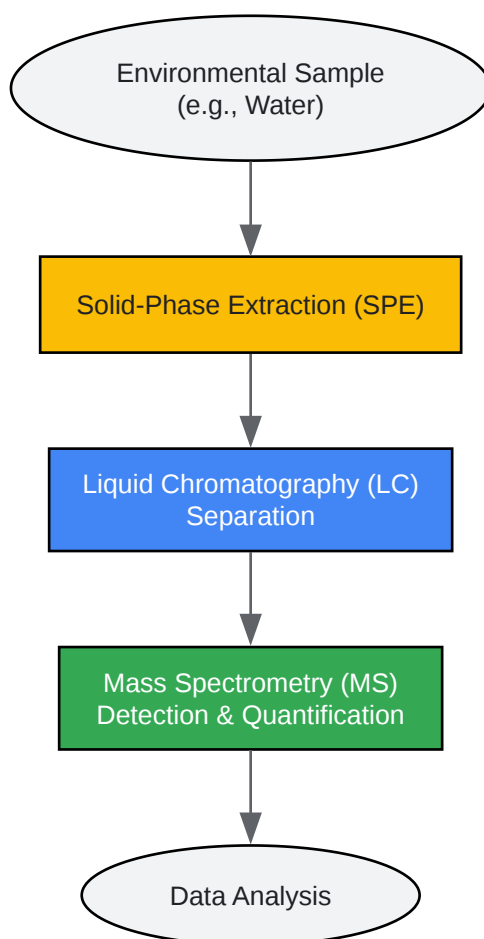
Chromatography is essential for separating **Sebuthylazine** from other compounds in the sample extract before detection.

- **High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):** These are the most widely used techniques for the analysis of **Sebuthylazine**. [1] UPLC, which uses columns with sub-2 μm particles, offers higher resolution, sensitivity, and speed compared to traditional HPLC. [1] A typical setup involves a C18 reversed-phase column with a gradient mobile phase of water and acetonitrile, often with a formic acid modifier.[11]
- **Gas Chromatography (GC):** GC serves as a valuable alternative and confirmatory technique for the analysis of **Sebuthylazine**. [1]

Mass Spectrometric Detection

Mass spectrometry (MS) is an indispensable tool for the sensitive and selective detection and quantification of **Sebuthylazine**, especially at trace levels.[1]

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive, selective, and robust technique for **Sebuthylazine** analysis.[1] In positive ionization mode, the protonated molecule $[M+H]^+$ is typically selected as the precursor ion.[1] Selected Reaction Monitoring (SRM) is used to monitor specific precursor-to-product ion transitions for both confirmation and quantification.[11]
- High-Resolution Mass Spectrometry (HRAM-S): Techniques like Quadrupole-Orbitrap (Q-Orbitrap) mass spectrometry provide high sensitivity and selectivity, allowing for confident elemental composition determination and structural elucidation of **Sebuthylazine** and its fragments.[1]



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Caption: General workflow for the analysis of **Sebuthylazine**.

Conclusion

Sebuthylazine, a chlorotriazine herbicide, possesses a well-defined set of physical and chemical properties that dictate its behavior in the environment and the analytical methods required for its detection. Understanding its mode of action as a photosynthesis inhibitor, its degradation to metabolites like **Sebuthylazine**-desethyl, and the sophisticated analytical workflows involving SPE and LC-MS/MS are critical for ongoing environmental monitoring and research. This guide provides foundational technical information for professionals working with this compound.

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